Calcium aminosalicylate is a compound formed by the combination of calcium and aminosalicylic acid, which is primarily used in the treatment of tuberculosis and ulcerative colitis. It is known for its bacteriostatic properties against Mycobacterium tuberculosis, inhibiting the synthesis of folic acid, which is essential for bacterial growth.
Calcium aminosalicylate is derived from aminosalicylic acid, a compound that exists in various forms, including para-aminosalicylic acid and 5-aminosalicylic acid. The calcium salt form enhances the solubility and bioavailability of aminosalicylic acid, making it suitable for therapeutic applications.
Calcium aminosalicylate falls under the category of antitubercular agents and is classified as an aminosalicylate drug. It is often used in conjunction with other anti-tuberculosis medications to enhance therapeutic efficacy.
The synthesis of calcium aminosalicylate typically involves neutralizing aminosalicylic acid with calcium hydroxide or calcium carbonate. The reaction can be summarized as follows:
The process requires careful control of temperature and pH to optimize yield and purity. The typical reaction conditions involve maintaining a temperature range of 25°C to 60°C and adjusting the pH to around 7-8 for optimal solubility.
Calcium aminosalicylate has a complex molecular structure characterized by its calcium ion coordinated with two molecules of aminosalicylic acid. The molecular formula can be represented as , indicating the presence of water molecules in its crystalline form.
Calcium aminosalicylate can participate in various chemical reactions, particularly in acidic environments where it can dissociate into its constituent ions:
This dissociation is crucial for its mechanism of action as it allows the active components to exert their therapeutic effects.
The stability of calcium aminosalicylate can be influenced by pH and temperature, with more stable forms observed at neutral pH levels.
Calcium aminosalicylate exerts its therapeutic effects primarily through the inhibition of folic acid synthesis in bacteria. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the enzyme's activity necessary for folic acid production:
Studies have shown that this compound effectively reduces the growth rate of Mycobacterium tuberculosis, making it a valuable adjunct in tuberculosis treatment regimens .
Calcium aminosalicylate is primarily used in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3